molecular formula C7H7NO3 B3352236 5-formyl-4-methyl-1H-pyrrole-3-carboxylic acid CAS No. 442563-21-5

5-formyl-4-methyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B3352236
CAS No.: 442563-21-5
M. Wt: 153.14 g/mol
InChI Key: MURQTTKMXZHGGP-UHFFFAOYSA-N
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Description

Significance of Pyrrole (B145914) Scaffolds in Heterocyclic Synthesis

The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a key structural component in a vast array of natural products and synthetic compounds. Its presence in vital biological molecules such as heme, chlorophyll, and vitamin B12 underscores its importance in biological systems. In the realm of medicinal chemistry, the pyrrole scaffold is considered a "privileged structure" due to its ability to bind to a wide range of biological targets.

Pyrrole derivatives exhibit a broad spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties. This has led to the development of numerous pyrrole-containing drugs. The versatility of the pyrrole ring allows for the introduction of various functional groups at different positions, enabling the fine-tuning of its biological activity and pharmacokinetic properties.

Historical Development of Substituted Pyrrole-3-carboxylic Acid Chemistry

The synthesis of the pyrrole ring has a rich history dating back to the 19th century. Early methods, such as the Paal-Knorr synthesis (the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine) and the Hantzsch pyrrole synthesis (the reaction of a β-ketoester with an α-haloketone and ammonia or a primary amine), laid the foundation for pyrrole chemistry. nih.govresearchgate.net These classical methods, while still in use, have been supplemented by a plethora of modern synthetic strategies that offer greater efficiency, milder reaction conditions, and broader substrate scope.

The development of synthetic routes to substituted pyrrole-3-carboxylic acids, in particular, has been driven by the recognition of their utility as intermediates in the synthesis of complex molecules. These compounds, possessing both a carboxylic acid and other functional groups on the pyrrole ring, are amenable to a wide range of chemical transformations. This allows for the construction of diverse molecular libraries for drug discovery and other applications. While specific historical milestones for the synthesis of 5-formyl-4-methyl-1H-pyrrole-3-carboxylic acid are not extensively documented in readily available literature, the evolution of synthetic methodologies for this class of compounds is a testament to the ongoing innovation in organic synthesis.

Structural Features and Positional Isomerism Considerations for this compound

The structure of this compound is characterized by a central pyrrole ring substituted with a formyl group at the 5-position, a methyl group at the 4-position, and a carboxylic acid group at the 3-position. The presence of these three distinct functional groups imparts a unique reactivity profile to the molecule, making it a valuable synthon in organic synthesis.

Table 1: Structural and Chemical Properties of this compound

PropertyValue
Molecular Formula C₇H₇NO₃
Molecular Weight 153.14 g/mol
IUPAC Name This compound
SMILES CC1=C(NC=C1C(=O)O)C=O
InChI InChI=1S/C7H7NO3/c1-4-5(7(10)11)2-8-6(4)3-9/h2-3,8H,1H3,(H,10,11)
InChIKey MURQTTKMXZHGGP-UHFFFAOYSA-N

Data sourced from PubChemLite. uni.lu

Positional isomerism is a critical consideration in the chemistry of substituted pyrroles. The arrangement of substituents on the pyrrole ring can have a profound impact on the molecule's physical, chemical, and biological properties. In the case of this compound, its constitutional isomer, 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid , is a more extensively studied compound. nih.govcore.ac.uk

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-formyl-4-methyl-1H-pyrrole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-4-5(7(10)11)2-8-6(4)3-9/h2-3,8H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MURQTTKMXZHGGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC=C1C(=O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90622730
Record name 5-Formyl-4-methyl-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

442563-21-5
Record name 5-Formyl-4-methyl-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation of 5 Formyl 4 Methyl 1h Pyrrole 3 Carboxylic Acid

Reactions of the Formyl Group (C-5 Aldehyde Functionality)

The aldehyde group at the C-5 position is a key site for a variety of chemical transformations, including reduction, oxidation, condensation, and nucleophilic addition reactions. Its reactivity is influenced by the electron-donating nature of the pyrrole (B145914) ring.

Reduction Reactions to Hydroxymethyl and Methyl Derivatives

The formyl group can be selectively reduced to either a primary alcohol (hydroxymethyl group) or a methyl group, depending on the reagents and reaction conditions employed.

Reduction to Hydroxymethyl Derivative: The partial reduction of the aldehyde to a primary alcohol yields 5-(hydroxymethyl)-4-methyl-1H-pyrrole-3-carboxylic acid. This transformation is typically achieved using mild hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and effective reagent for this purpose, often used in alcoholic solvents like methanol (B129727) or ethanol. researchgate.netorganic-chemistry.org The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon.

Reduction to Methyl Derivative: Complete reduction of the formyl group to a methyl group, yielding 4,5-dimethyl-1H-pyrrole-3-carboxylic acid, requires more forceful conditions. The Wolff-Kishner reduction is a suitable method for this conversion. nih.govmdpi.com This reaction involves the initial formation of a hydrazone by reacting the aldehyde with hydrazine (B178648) (NH₂NH₂), followed by elimination of nitrogen gas upon heating with a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent such as ethylene (B1197577) glycol. nih.gov This method is particularly advantageous for substrates like pyrroles that are sensitive to the strongly acidic conditions of the alternative Clemmensen reduction. nih.gov

Table 1: Reduction Reactions of the C-5 Formyl Group
Reaction TypeProductTypical Reagents and Conditions
Partial Reduction5-(hydroxymethyl)-4-methyl-1H-pyrrole-3-carboxylic acidSodium borohydride (NaBH₄) in methanol or ethanol
Complete Reduction4,5-dimethyl-1H-pyrrole-3-carboxylic acidHydrazine (NH₂NH₂), Potassium hydroxide (KOH), heat (Wolff-Kishner)

Oxidation Reactions to Carboxylic Acid Derivatives

The formyl group can be oxidized to a second carboxylic acid functionality, resulting in the formation of 4-methyl-1H-pyrrole-3,5-dicarboxylic acid. Standard oxidizing agents for aldehydes, such as potassium permanganate (B83412) (KMnO₄), silver oxide (Ag₂O) in the Tollens' test, or chromium-based reagents, can be employed. The choice of oxidant must consider the potential sensitivity of the pyrrole ring itself to oxidation. The existence of related pyrrole dicarboxylic acids, such as 5-formyl-3-methyl-1H-pyrrole-2,4-dicarboxylic acid, supports the feasibility of this transformation. organic-chemistry.org

Condensation Reactions (e.g., Aldol, Knoevenagel)

The electrophilic carbon of the formyl group readily participates in condensation reactions with nucleophilic carbon species, such as enolates or compounds containing active methylene (B1212753) groups. The Knoevenagel condensation is a prominent example, involving the reaction of the aldehyde with a compound possessing a methylene group flanked by two electron-withdrawing groups.

Research has demonstrated that the methyl ester of the title compound, methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, undergoes condensation with various substituted acetophenones in the presence of potassium hydroxide in methanol. nih.gov This reaction yields chalcone-like derivatives, specifically (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives. This indicates that the formyl group of the parent carboxylic acid is similarly reactive towards such condensation partners. L-Proline has also been utilized as an efficient catalyst for Knoevenagel condensations involving pyrrole-2-carboxyaldehyde in aqueous media. researchgate.net

Table 2: Knoevenagel-type Condensation of a Related Pyrrole Aldehyde
Pyrrole ReactantActive Methylene CompoundProduct TypeReference
Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylateSubstituted Acetophenones (e.g., 4-chloroacetophenone)Pyrrole Chalcone Derivatives nih.gov
Pyrrole-2-carboxyaldehyde3-CyanoacetylindoleAcrylonitrile Derivatives researchgate.net

Nucleophilic Additions and Organometallic Reagent Reactivity

The C-5 aldehyde functionality is susceptible to attack by a wide range of nucleophiles. Organometallic reagents like Grignard reagents (R-MgBr) and organolithium reagents (R-Li) can add to the carbonyl group to form secondary alcohols after acidic workup.

Another significant nucleophilic addition is the Wittig reaction, which provides a powerful method for alkene synthesis. nih.gov This reaction involves a phosphonium (B103445) ylide (a Wittig reagent, Ph₃P=CHR) attacking the aldehyde. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form an alkene and triphenylphosphine (B44618) oxide. nih.gov This transformation would convert the formyl group into a substituted vinyl group at the C-5 position of the pyrrole ring.

Transformation to other Heterocyclic Rings (e.g., Oxazole (B20620) derivatives)

The formyl group, in conjunction with the adjacent carboxylic acid, can serve as a precursor for the construction of fused heterocyclic ring systems. A plausible transformation is the synthesis of a pyrrolo[3,4-d]oxazole derivative. This could be achieved through a two-step sequence. First, the formyl group would react with hydroxylamine (B1172632) (NH₂OH) to form an oxime. Subsequent intramolecular cyclization, driven by the activation of the C-3 carboxylic acid (e.g., by conversion to an acid chloride or using a coupling agent), would lead to the formation of the fused oxazole ring. The synthesis of oxazoles from aldehydes via the van Leusen reaction using TosMIC is a well-established method, highlighting the utility of aldehydes in forming this heterocycle.

Reactions of the Carboxylic Acid Group (C-3 Carboxyl Functionality)

The carboxylic acid group at the C-3 position undergoes reactions typical of this functional group, primarily involving nucleophilic acyl substitution. These reactions allow for the derivatization of the carboxyl moiety into esters, amides, and other related functional groups.

Esterification: The reaction of 5-formyl-4-methyl-1H-pyrrole-3-carboxylic acid with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄) leads to the formation of the corresponding ester. This reversible reaction, known as the Fischer esterification, is typically driven to completion by using the alcohol as the solvent or by removing the water formed during the reaction. The existence of various esters, such as the phenylmethyl ester of the title compound, confirms the viability of this reaction.

Amide Formation: The carboxylic acid can be converted into amides by reaction with primary or secondary amines. Since the direct reaction requires high temperatures, the conversion is usually facilitated by activating the carboxylic acid. Common methods involve the use of coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP), to form a reactive intermediate that is readily attacked by the amine. Alternatively, the carboxylic acid can be converted first to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with an amine to form the amide.

Table 3: Reactions of the C-3 Carboxylic Acid Group
Reaction TypeReactantProductTypical Reagents
EsterificationAlcohol (e.g., Methanol)Methyl 5-formyl-4-methyl-1H-pyrrole-3-carboxylateH₂SO₄ (catalyst), heat
Amide FormationAmine (e.g., Aniline)N-Phenyl-5-formyl-4-methyl-1H-pyrrole-3-carboxamideEDC, HOBt; or SOCl₂ followed by amine

Esterification and Amidation Reactions

The carboxylic acid moiety of this compound readily undergoes esterification. This reaction is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. For instance, the synthesis of various esters, such as methyl and ethyl esters, has been reported. A common laboratory-scale procedure for methylation involves the use of methanol with a catalytic amount of sulfuric acid. The synthesis of ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate has been achieved through a multi-step process involving a Knorr reaction, hydrolysis, decarboxylation, and Vilsmeier-Haack formylation researchgate.net.

Amidation of the carboxylic acid group can be accomplished by treating the acid with an amine, often in the presence of a coupling agent to facilitate the formation of the amide bond. While direct reaction with an amine is possible, the use of coupling agents enhances the reaction rate and yield by activating the carboxylic acid.

Table 1: Examples of Esterification and Amidation Reactions

ReactantReagent(s)ProductReaction Type
This compoundMethanol, H₂SO₄ (catalytic)Methyl 5-formyl-4-methyl-1H-pyrrole-3-carboxylateEsterification
This compoundEthanol, Acid catalystEthyl 5-formyl-4-methyl-1H-pyrrole-3-carboxylateEsterification
This compoundAmine, Coupling agent5-Formyl-4-methyl-1H-pyrrole-3-carboxamideAmidation

Decarboxylation Pathways

The removal of the carboxyl group from the pyrrole ring, or decarboxylation, is a significant transformation. For pyrrole-2-carboxylic acids, this process can be catalyzed by strong acids. The mechanism involves the protonation of the pyrrole ring at the C-2 position, which facilitates the departure of carbon dioxide through the addition of water to the carboxyl group, leading to the formation of pyrrole and protonated carbonic acid. nih.govresearchgate.net A general method for the decarboxylation of heterocyclic carboxylic acids involves heating in an aprotic polar solvent like N,N-dimethylformamide (DMF) with an organic acid catalyst. nih.gov This approach can potentially be applied to this compound to yield 5-formyl-4-methyl-1H-pyrrole.

Conversion to Acid Halides and Anhydrides

The carboxylic acid can be converted into more reactive derivatives such as acid halides and anhydrides. The formation of an acid chloride, a highly useful intermediate for acylation reactions, can be achieved by treating the carboxylic acid with reagents like oxalyl chloride or thionyl chloride. For example, the synthesis of 4-fluoro-5-methyl-1H-pyrrole-2-carbonyl chloride from its corresponding carboxylic acid has been demonstrated using oxalyl chloride in dichloromethane. nih.govresearchgate.net A similar approach could be employed for the synthesis of 5-formyl-4-methyl-1H-pyrrole-3-carbonyl chloride. The formation of anhydrides, while less common for this specific compound in the reviewed literature, could theoretically be achieved through standard methods such as reaction with a suitable acid chloride or via dehydration.

Electrophilic Aromatic Substitution on the Pyrrole Ring (C-2 Position)

The pyrrole ring is an electron-rich aromatic system and is highly susceptible to electrophilic aromatic substitution. The substitution pattern is directed by the existing substituents. For this compound, the vacant C-2 position is the most likely site for electrophilic attack due to the directing effects of the nitrogen atom and the methyl group.

Halogenation Studies

Halogenation of pyrroles can be achieved using various halogenating agents. To prevent polyhalogenation, which can occur due to the high reactivity of the pyrrole ring, milder reagents and controlled reaction conditions are often employed. quimicaorganica.org N-halosuccinimides, such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS), are effective for the controlled monohalogenation of pyrrole derivatives. nih.govquimicaorganica.org For instance, the chlorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate with NCS has been reported. nih.gov It is anticipated that this compound would undergo halogenation at the C-2 position under similar conditions.

Table 2: Reagents for Halogenation of Pyrroles

HalogenReagent
ChlorineN-Chlorosuccinimide (NCS), SO₂Cl₂
BromineN-Bromosuccinimide (NBS), Br₂
IodineN-Iodosuccinimide (NIS), KI/H₂O₂

Nitration and Sulfonation Investigations

Nitration of pyrroles is typically carried out under mild conditions to avoid polymerization and degradation of the sensitive ring system. A common method involves the use of nitric acid in acetic anhydride. quimicaorganica.org This reagent generates acetyl nitrate, a milder nitrating agent than the standard nitric acid/sulfuric acid mixture. The electron-withdrawing nature of the formyl and carboxylic acid groups would deactivate the ring towards electrophilic substitution, but the electron-donating methyl group and the inherent reactivity of the pyrrole ring would still likely allow for nitration at the C-2 position.

Sulfonation of pyrrole can be achieved using a pyridine-sulfur trioxide complex (Py·SO₃). quimicaorganica.orguop.edu.pk This reagent is less aggressive than fuming sulfuric acid and is suitable for sulfonating sensitive heterocyclic compounds. The reaction introduces a sulfonic acid group onto the pyrrole ring, typically at the 2-position. quimicaorganica.orguop.edu.pk

Metal-Catalyzed Cross-Coupling Reactions at Pyrrole Ring Positions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For these reactions to be applied to the pyrrole ring of this compound, a halogen atom must first be introduced at one of the ring positions, typically the C-2 position as discussed in the halogenation section.

The Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed reaction of an organoboron compound with a halide, is a widely used method for forming biaryl linkages. A halogenated derivative of this compound could be coupled with various boronic acids to introduce a wide range of substituents at the pyrrole ring. researchgate.netmdpi.com

The Heck reaction provides a method for the vinylation of aryl or vinyl halides. organic-chemistry.org A halogenated this compound derivative could undergo a Heck reaction with an alkene in the presence of a palladium catalyst to introduce a vinyl group onto the pyrrole ring. researchgate.netsioc-journal.cn

Table 3: Overview of Potential Metal-Catalyzed Cross-Coupling Reactions

Reaction NameCatalystCoupling PartnersBond Formed
Suzuki-Miyaura CouplingPalladium ComplexHalogenated Pyrrole + Boronic AcidC-C (Aryl-Aryl)
Heck ReactionPalladium ComplexHalogenated Pyrrole + AlkeneC-C (Aryl-Vinyl)

Rearrangement Reactions and Ring Expansion/Contraction

The pyrrole ring is a stable aromatic system, but under specific conditions, it can undergo skeletal rearrangements, including ring expansion and contraction.

Ring Expansion: A common ring expansion reaction involves the conversion of pyrroles into pyridines. This can be achieved by reacting pyrroles with sources of a single carbon atom, such as carbenes generated from α-chloro diazirines. researchgate.net This methodology allows for the insertion of a carbon atom into the pyrrole scaffold. Applying this to this compound could theoretically lead to a substituted pyridine (B92270) derivative, although the regioselectivity of the insertion would be influenced by the electronic and steric properties of the substituents. researchgate.net

Studies on the Tautomerism and Acidity of the Pyrrole NH

Tautomerism: Tautomerism in pyrrole derivatives can occur, although the aromatic pyrrole form is generally the most stable. For example, some 2,5-disubstituted pyrroles can exist in equilibrium with a non-aromatic pyrrolidine (B122466) tautomer, with the position of the equilibrium being influenced by factors like solvent and substitution patterns. rsc.org In certain 2-aminopyrroles, an amino/imino tautomerism is observed, particularly when an electron-withdrawing group is present on the amino nitrogen. researchgate.net For this compound, the predominant tautomer is overwhelmingly the aromatic 1H-pyrrole form. The presence of two strong electron-withdrawing groups (formyl and carboxylic acid) stabilizes the aromatic π-system, making tautomerization to non-aromatic forms highly unfavorable.

Acidity of the Pyrrole NH: The acidity of the N-H proton in pyrrole is significantly influenced by the nature of the substituents on the ring. The parent pyrrole has a pKa of approximately 17.5 in DMSO. Electron-withdrawing groups increase the acidity (lower the pKa) by stabilizing the resulting pyrrolide anion through resonance and inductive effects.

In this compound, both the 5-formyl and the 3-carboxylic acid groups are strongly electron-withdrawing. They can delocalize the negative charge of the conjugate base through the π-system of the ring, as depicted in the resonance structures below. The methyl group at C4 is weakly electron-donating, which slightly counteracts this effect. Due to the powerful stabilizing effect of the formyl and carboxylate groups, the N-H proton of this compound is expected to be significantly more acidic than that of unsubstituted pyrrole. This increased acidity is a critical factor in its reactivity, particularly in base-mediated reactions where deprotonation can readily occur. nih.gov

Synthesis and Characterization of Derivatives and Analogs of 5 Formyl 4 Methyl 1h Pyrrole 3 Carboxylic Acid

Ester and Amide Derivatives

The carboxylic acid moiety at the C-3 position is a primary site for derivatization, readily undergoing esterification and amidation reactions to yield a diverse range of compounds.

Esterification: Esters are typically synthesized by reacting the carboxylic acid with an appropriate alcohol under acidic conditions (e.g., Fischer esterification using H₂SO₄) or through activation of the carboxylic acid, for instance, by converting it to an acyl chloride followed by reaction with an alcohol. For example, the esterification of the related 2,4-dimethyl-1H-pyrrole-3-carboxylic acid with methanol (B129727) and sulfuric acid yields methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate. researchgate.net A similar strategy can be applied to produce the corresponding methyl ester of 5-formyl-4-methyl-1H-pyrrole-3-carboxylic acid.

Amidation: Amide derivatives are prepared by coupling the carboxylic acid with primary or secondary amines. This transformation often requires the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond. These reactions are fundamental in medicinal chemistry for linking the pyrrole (B145914) core to various pharmacophores. For instance, novel 5-bromo-7-azaindolin-2-one derivatives have been synthesized incorporating a 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety, highlighting the utility of this reaction in creating complex bioactive molecules. researchgate.net Similarly, pyrrolo[3,2-b]pyridine-3-carboxamides have been developed as potent enzyme inhibitors, demonstrating the importance of the amide linkage in drug design. nih.gov

Continuous flow chemistry presents a modern and efficient method for the synthesis of pyrrole-3-carboxamides. This technology allows for rapid reaction optimization and scale-up, providing access to libraries of amide derivatives directly from commercially available starting materials in a single continuous process. syrris.com

Table 1: Examples of Ester and Amide Synthesis Reactions This table is interactive and can be sorted by clicking on the headers.

Product Type Reactants Reagents/Conditions Result
Ester 2,4-dimethyl-1H-pyrrole-3-carboxylic acid, Methanol H₂SO₄ Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate researchgate.net
Amide Pyrrole-3-carboxylic acid, Various amines Coupling agents (e.g., EDC, DCC) Pyrrole-3-carboxamide derivatives syrris.comresearchgate.net
Amide 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxylic acid, Amines Not specified 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides nih.gov

Derivatives with Modified Formyl Group (e.g., Oximes, Hydrazones)

The aldehyde functional group at the C-5 position is a key site for derivatization, readily reacting with nitrogen-based nucleophiles to form C=N double bonds, leading to the synthesis of imines, oximes, and hydrazones.

Oximes: Oximes are synthesized through the condensation reaction of the formyl group with hydroxylamine (B1172632) (NH₂OH). This reaction is typically carried out in a suitable solvent like ethanol. The resulting oxime functionality is a versatile chemical handle and can participate in further transformations, such as the Beckmann rearrangement. Metal-catalyzed reactions provide advanced methods for oxime synthesis and functionalization. acs.org

Hydrazones: Hydrazones are formed by the reaction of the 5-formyl group with hydrazine (B178648) (H₂NNH₂) or its substituted derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine). These reactions are generally straightforward condensations performed in alcoholic solvents, sometimes with acid catalysis. researchgate.net The Vilsmeier-Haack reaction on hydrazones of related acetophenones has been shown to be an effective method for producing 4-formylpyrazoles, indicating that the formyl-pyrrole scaffold can be used to construct other heterocyclic systems. researchgate.netsci-hub.se The resulting hydrazone derivatives often exhibit interesting biological activities and are valuable intermediates in organic synthesis. nih.govmdpi.com For example, pyrazole-derived hydrazones have been investigated as potential narrow-spectrum antibiotics. nih.gov

Table 2: Synthesis of Formyl Group Derivatives This table is interactive and can be sorted by clicking on the headers.

Derivative Type Reagents General Reaction Product Structure
Oxime Hydroxylamine (NH₂OH) R-CHO + NH₂OH → R-CH=NOH + H₂O Pyrrole-CH=NOH
Hydrazone Hydrazine (R'-NHNH₂) R-CHO + R'-NHNH₂ → R-CH=NNH-R' + H₂O Pyrrole-CH=NNH-R'

Analogs with Modified Methyl and Alkyl Substituents

Modification of the methyl group at the C-4 position or the synthesis of analogs with different alkyl substituents is less direct than derivatizing the functional groups. These changes typically require de novo synthesis of the pyrrole ring using different starting materials. The Knorr pyrrole synthesis and related methods allow for the construction of the pyrrole ring with various substituents by selecting appropriate β-ketoesters and α-amino ketones. For instance, the synthesis of methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate involves a Knorr reaction as a key step to build the disubstituted pyrrole ring before subsequent formylation. researchgate.net By starting with a different β-ketoester, one could introduce ethyl, propyl, or other alkyl groups at the C-4 position.

Pyrrole Ring-Substituted Analogs (e.g., Halogenated, Alkylated)

Direct substitution on the pyrrole ring, particularly at the C-2 position, allows for the introduction of various functional groups, including halogens.

Halogenation: Electrophilic halogenation is a common method for introducing chlorine, bromine, or fluorine onto the pyrrole ring. Reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or Selectfluor® can be used for this purpose. The synthesis of 4-chloro-5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid has been reported, demonstrating that the pyrrole ring can be chlorinated even in the presence of other functional groups. researchgate.net Similarly, fluorinated pyrrole building blocks have been prepared and utilized in medicinal chemistry. nih.govresearchgate.net The position of halogenation is directed by the existing substituents on the ring.

Table 3: Examples of Pyrrole Ring Halogenation This table is interactive and can be sorted by clicking on the headers.

Halogen Reagent Starting Material Product
Chlorine N-chlorosuccinimide (NCS) 2-trichloroacetyl-5-methyl-1H-pyrrole 4-chloro-2-trichloroacetyl-5-methyl-1H-pyrrole nih.gov
Chlorine Not specified Pyrrole precursor 4-chloro-5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid researchgate.net
Fluorine Selectfluor® Ethyl 5-methyl-1H-pyrrole-2-carboxylate Ethyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate nih.govresearchgate.net

N-Substituted Pyrrole Analogs

The pyrrole nitrogen can be substituted, typically via alkylation or arylation, after deprotonation with a suitable base (e.g., sodium hydride, potassium carbonate). This N-substitution modifies the steric and electronic properties of the pyrrole ring and is a common strategy in the synthesis of functional materials and pharmaceuticals. For example, N-propyl-2-(2'-thienyl)pyrrole can be synthesized and subsequently formylated, demonstrating a viable route to N-substituted formyl pyrroles. core.ac.uk Multicomponent reactions also provide a direct pathway to N-substituted pyrroles from simple precursors like α-hydroxyketones, oxoacetonitriles, and primary amines. nih.gov

Multi-Component Reactions for Diverse Pyrrole Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most of the atoms from the starting materials. MCRs are powerful tools for generating libraries of structurally diverse pyrrole derivatives. researchgate.netbohrium.com

Several MCRs have been developed for the synthesis of highly substituted pyrroles. orientjchem.org For instance, a one-step, three-component reaction between α-hydroxyketones, oxoacetonitriles, and primary amines yields N-substituted 2,3,5-functionalized 3-cyanopyrroles. nih.gov Another approach involves the B(C₆F₅)₃-catalyzed reaction of vicinal tricarbonyl compounds, enamines, and nucleophiles to provide α-functionalized pyrroles. rsc.org These methods offer rapid access to complex pyrrole structures that would otherwise require lengthy, multi-step syntheses, making them invaluable for discovery chemistry. syrris.com

Advanced Spectroscopic and Crystallographic Studies of 5 Formyl 4 Methyl 1h Pyrrole 3 Carboxylic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 5-formyl-4-methyl-1H-pyrrole-3-carboxylic acid in solution. It provides detailed information about the atomic connectivity, electronic environment, and dynamic behavior of the molecule.

The 1H and 13C NMR spectra of this compound are characterized by distinct signals corresponding to each unique proton and carbon atom in the molecule. The analysis of chemical shifts (δ), signal multiplicities (splitting patterns), and coupling constants (J) allows for the unambiguous assignment of the molecular structure.

Due to the dissymmetry of the substitution pattern on the pyrrole (B145914) ring, each proton and carbon atom gives a unique resonance. The proton on the C2 position of the pyrrole ring is expected to appear as a singlet in the aromatic region of the 1H NMR spectrum. The methyl, formyl, carboxylic acid, and N-H protons will also exhibit characteristic singlet signals. The precise chemical shifts are influenced by the electron-withdrawing effects of the formyl and carboxylic acid groups and the electron-donating effect of the methyl group.

In 13C NMR spectroscopy, substituent chemical shift (SCS) effects are used to predict the chemical shifts of the pyrrole ring carbons. rsc.org Carbonyl functions, such as the formyl and carboxylic acid groups present in the molecule, exert a significant influence on the chemical shifts of the ring carbons to which they are attached. rsc.org Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to confirm assignments by revealing proton-proton and proton-carbon correlations through chemical bonds.

Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound
Atom PositionPredicted 1H Chemical Shift (ppm)Predicted 13C Chemical Shift (ppm)
N-H11.0 - 12.0 (broad s)-
C2-H7.0 - 7.5 (s)120 - 125
C3-COOH12.0 - 13.0 (broad s)165 - 170 (C=O)
C3-115 - 120
C4-CH32.2 - 2.5 (s)10 - 15
C4-125 - 130
C5-CHO9.5 - 10.0 (s)180 - 185 (C=O)
C5-135 - 140

Note: Values are estimations based on known substituent effects on pyrrole rings and are typically measured in solvents like DMSO-d6.

Dynamic NMR (DNMR) techniques are utilized to study time-dependent phenomena such as tautomerism and restricted rotation. bohrium.com For this compound, several dynamic processes can be envisaged. Prototropic tautomerism, involving the migration of the N-H proton, is a fundamental characteristic of pyrrole systems.

Furthermore, the molecule may exhibit rotational barriers around the single bonds connecting the formyl and carboxylic acid groups to the pyrrole ring. At low temperatures, distinct signals for different rotational isomers (rotamers) might be observable, which coalesce into time-averaged signals as the temperature increases. clockss.org DNMR experiments, by analyzing the changes in line shape as a function of temperature, can provide quantitative data on the energy barriers (activation energies) for these rotational processes. bohrium.com

While solution-state NMR provides information on molecules in a dynamic environment, solid-state NMR (ssNMR), particularly Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR, offers insights into the structure and dynamics of the compound in its crystalline form. clockss.org In the solid state, intermolecular interactions, such as hydrogen bonding, can significantly influence the molecular conformation and electronic structure.

13C CP/MAS NMR can distinguish between crystallographically inequivalent molecules in the unit cell and can be used to study polymorphism. For this compound, ssNMR would be particularly useful for investigating the hydrogen-bonding network, which is expected to involve the carboxylic acid and N-H groups. clockss.orgresearchgate.net It can confirm whether the molecules exist as, for example, hydrogen-bonded dimers or chains in the solid state, a common feature for carboxylic acids. researchgate.net The chemical shifts observed in the solid state can differ from those in solution, reflecting the effects of the crystalline packing environment. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis and Intermolecular Interactions

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of the molecule based on the vibrations of its chemical bonds. These methods are highly sensitive to functional groups and intermolecular interactions.

For this compound, the IR and Raman spectra are dominated by bands corresponding to the N-H, C-H, C=O, and C=C functional groups. A key feature in the IR spectrum of carboxylic acids is the broad O-H stretching band, typically found in the 2500-3300 cm-1 region, which is indicative of strong hydrogen bonding. researchgate.net The formation of cyclic dimers through hydrogen bonds between the carboxylic acid groups is a common phenomenon and results in a characteristic downward shift of the C=O stretching frequency (typically to 1680-1710 cm-1) compared to a non-hydrogen-bonded carbonyl group. researchgate.net

Other important vibrational modes include the N-H stretch (around 3300-3400 cm-1), the formyl C=O stretch (around 1650-1680 cm-1), and various C=C and C-N stretching vibrations of the pyrrole ring. nih.govnih.gov Raman spectroscopy, which is particularly sensitive to symmetric vibrations and non-polar bonds, provides complementary information, especially regarding the vibrations of the pyrrole ring skeleton.

Table 2: Characteristic Vibrational Frequencies for this compound
Vibrational ModeExpected Frequency Range (cm-1)Notes
O-H Stretch (Carboxylic Acid Dimer)2500 - 3300 (broad)Characteristic of strong hydrogen bonding.
N-H Stretch3300 - 3400Can also be involved in hydrogen bonding.
C-H Stretch (Aromatic & Methyl)2900 - 3100
C=O Stretch (Carboxylic Acid Dimer)1680 - 1710Frequency lowered due to hydrogen bonding.
C=O Stretch (Formyl)1650 - 1680Conjugation with the pyrrole ring lowers the frequency.
C=C & C-N Stretch (Pyrrole Ring)1400 - 1600Multiple bands corresponding to ring vibrations.
O-H Bend1210 - 1320In-plane bending.
C-O Stretch1210 - 1320Coupled with O-H bending.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. This compound contains a conjugated system comprising the pyrrole ring and the electron-withdrawing formyl and carboxylic acid groups. This extended π-system constitutes the molecule's chromophore.

The UV-Vis spectrum is expected to show strong absorption bands corresponding to π → π* transitions. researchgate.net The positions of the absorption maxima (λmax) are sensitive to the extent of conjugation and the nature of the substituents. The presence of the carbonyl groups in conjugation with the pyrrole ring typically causes a bathochromic (red) shift of the absorption bands to longer wavelengths compared to unsubstituted pyrrole. The electronic properties and transition energies can be further investigated and corroborated using computational methods such as Time-Dependent Density Functional Theory (TD-DFT). researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through fragmentation analysis.

For this compound (C7H7NO3), HRMS can measure the mass of the molecular ion with a precision of a few parts per million (ppm). This allows for the unambiguous determination of its elemental formula. The predicted monoisotopic mass is 153.04259 Da. uni.lu

Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation pathways. Upon ionization (e.g., by electrospray ionization, ESI), the molecular ion is subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. For this molecule, common fragmentation pathways would likely include the loss of small neutral molecules. nih.gov Plausible fragmentations include decarboxylation (loss of CO2, 44 Da) from the carboxylic acid group and the loss of carbon monoxide (CO, 28 Da) from the formyl group. libretexts.org The analysis of these fragmentation patterns provides valuable structural confirmation. nih.gov

Table 3: Predicted HRMS Data for Adducts of this compound
Adduct TypePredicted m/z
[M+H]+154.04987
[M+Na]+176.03181
[M-H]-152.03531
[M+K]+192.00575
[M+NH4]+171.07641

Data sourced from predicted values for C7H7NO3. uni.lu

X-ray Crystallography for Solid-State Structure and Hydrogen Bonding Networks

X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. nih.gov It provides precise data on bond lengths, angles, and conformations, which are essential for understanding the solid-state properties of a compound. For derivatives of this compound, this method reveals how individual molecules pack together and interact with their neighbors, primarily through hydrogen bonding.

While detailed crystallographic data for the parent compound, this compound, is not extensively documented in the literature, studies on closely related derivatives provide significant insight. One such derivative, Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, has been analyzed, revealing its solid-state architecture. The molecule is nearly planar, and its crystal structure is consolidated by a network of hydrogen bonds.

The crystallographic data for this derivative are summarized in the table below.

Table 1: Crystal Data and Structure Refinement for Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

Parameter Value
Empirical Formula C₁₀H₁₃NO₃
Formula Weight 195.21
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 3.9830 (8)
b (Å) 15.572 (3)
c (Å) 16.213 (3)
β (°) 96.96 (3)
Volume (ų) 998.2 (3)
Z 4

Polymorphism is the ability of a solid material to exist in multiple crystalline forms or structures. These different forms, known as polymorphs, can exhibit distinct physicochemical properties, including solubility, stability, and melting point, which are critical in fields such as pharmaceuticals.

Co-crystallization is a technique used to design multi-component crystalline solids, known as co-crystals, by combining an active pharmaceutical ingredient (API) with a benign coformer molecule in a specific stoichiometric ratio. nih.gov This approach is a powerful tool for modifying the physical properties of a drug substance without altering its chemical structure. nih.gov The formation of co-crystals relies on non-covalent interactions, particularly hydrogen bonding, to create a well-defined crystal lattice. researchgate.net The selection of an appropriate coformer is crucial and is often guided by the principles of crystal engineering and supramolecular synthons—robust, predictable hydrogen-bonding patterns. nih.gov For instance, carboxylic acids are frequently used as coformers due to their strong hydrogen-bonding capabilities. nih.gov

While the concepts of polymorphism and co-crystallization are highly relevant to pyrrole derivatives, specific studies focusing on the polymorphic behavior or co-crystal formation of this compound are not widely reported. However, the functional groups present in the molecule—a carboxylic acid, a pyrrolic N-H group, and a formyl group—make it a prime candidate for such studies, offering multiple sites for hydrogen bond donation and acceptance.

The supramolecular assembly of a compound describes the organization of molecules in the crystal lattice through a network of non-covalent intermolecular interactions. nih.gov The primary forces governing this assembly in pyrrole-carboxylic acid derivatives are hydrogen bonds.

In the crystal structure of the derivative Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, the packing is established by a network of N—H···O and C—H···O hydrogen bonds. The pyrrole N–H group and various C–H groups act as hydrogen bond donors, while the oxygen atoms of the formyl and carboxylate groups serve as acceptors. These interactions link the molecules into a stable, three-dimensional architecture. An intramolecular C—H···O contact is also observed.

The specific hydrogen bonds identified in the crystal structure of this derivative are detailed in the table below.

Table 2: Hydrogen-Bond Geometry (Å, °) for Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

D—H···A D—H H···A D···A D—H···A
N—H0A···O1ⁱ 0.86 2.04 2.864 (5) 159
C1—H1A···O3 0.96 2.16 2.882 (5) 131
C6—H6A···O1ⁱ 0.96 2.58 3.401 (6) 143

Symmetry codes: (i) x, -1/2-y, -1/2+z; (ii) x, 1/2-y, 1/2+z

This intricate network of hydrogen bonds is fundamental to the stability of the crystal. The study of these supramolecular patterns is crucial for crystal engineering, as it allows for the rational design of new solid forms with tailored properties. nih.gov

Computational Chemistry and Theoretical Investigations of 5 Formyl 4 Methyl 1h Pyrrole 3 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density rather than a complex many-electron wavefunction. It offers a favorable balance between accuracy and computational cost, making it suitable for studying medium to large-sized molecules.

For pyrrole (B145914) derivatives, DFT calculations, often using functionals like B3LYP, are employed to determine key ground state properties. researchgate.netnih.gov These properties include optimized molecular geometry (bond lengths and angles), vibrational frequencies (for predicting IR and Raman spectra), and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.

While specific DFT data for 5-formyl-4-methyl-1H-pyrrole-3-carboxylic acid is not extensively published, studies on analogous compounds like pyrrole-2-carboxylic acid provide a framework for expected findings. researchgate.net The table below illustrates typical properties that can be calculated using DFT for a pyrrole carboxylic acid derivative.

PropertyDescriptionIllustrative Calculated Value (Exemplar Pyrrole Derivative)
Optimized Geometry The lowest energy arrangement of atoms, providing precise bond lengths and angles.Planar or near-planar ring structure. nih.gov
HOMO Energy Energy of the highest occupied molecular orbital; relates to the ability to donate electrons.-6.0 to -6.5 eV
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons.-1.5 to -2.0 eV
HOMO-LUMO Gap The energy difference between HOMO and LUMO, indicating chemical reactivity and electronic excitation energy.~4.5 eV
Dipole Moment A measure of the net molecular polarity arising from charge distribution.2.0 to 3.0 Debye
Vibrational Frequencies Calculated frequencies corresponding to molecular vibrations, used to simulate and assign IR spectra. researchgate.netC=O stretch: ~1700 cm⁻¹, N-H stretch: ~3450 cm⁻¹. researchgate.net

Note: The values in this table are illustrative and based on DFT studies of related pyrrole carboxylic acids. Specific values for this compound would require dedicated calculations.

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without using experimental data or empirical parameters. Methods like Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer higher levels of theory and can provide very accurate predictions, though at a greater computational expense than DFT.

These high-level methods are particularly valuable for predicting spectroscopic parameters with high precision. For instance, they can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts and spin-spin coupling constants. Theoretical NMR calculations on related molecules, such as 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, have shown strong agreement with experimental spectra, aiding in the structural confirmation of compounds. nih.gov By calculating the magnetic shielding tensors for each nucleus in the molecule, a theoretical NMR spectrum can be generated, which is an invaluable tool for structural elucidation.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. By calculating the potential energy surface for a reaction, chemists can identify the lowest-energy path from reactants to products. This involves locating and characterizing the structures of transition states—the highest energy points along the reaction coordinate.

For pyrrole derivatives, this can be applied to understand mechanisms such as electrophilic substitution, cyclization reactions, or condensations involving the formyl group. researchgate.netmdpi.com For example, in the Vilsmeier-Haack formylation reaction used to introduce the formyl group onto the pyrrole ring, computational analysis could identify the structure and energy of the transition state for the electrophilic attack of the Vilsmeier reagent on the pyrrole, confirming the regioselectivity of the reaction. researchgate.net The activation energy, derived from the energy difference between the reactants and the transition state, determines the reaction rate and can be used to predict how changes in the molecule's structure will affect its reactivity.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While quantum mechanics describes the electronic structure of a molecule, Molecular Dynamics (MD) simulations are used to study its physical movements and conformational changes over time. MD simulations model the molecule as a collection of atoms held together by bonds (a molecular mechanics force field) and apply Newton's laws of motion to simulate how the atoms move.

For a flexible molecule like this compound, MD simulations can explore its conformational landscape by simulating the rotation around single bonds, such as the bond connecting the carboxylic acid group to the pyrrole ring. This helps identify the most stable conformers and the energy barriers between them.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) and its biological counterpart, Quantitative Structure-Activity Relationship (QSAR), are modeling techniques that aim to correlate the chemical structure of a series of compounds with their physical properties or biological activity. These models use calculated molecular descriptors (e.g., steric, electronic, or topological properties) to build a mathematical equation that can predict the properties of new, untested molecules.

In the context of pyrrole carboxylic acid derivatives, QSPR/QSAR models have been successfully applied. For instance, a field-based QSAR (FB-QSAR) approach was used to design novel N-pyrrole carboxylic acid derivatives as inhibitors of COX-1 and COX-2 enzymes. nih.gov In this study, molecular fields (steric, electrostatic, hydrophobic) were used as descriptors to build a model that could predict the inhibitory activity of different compounds. The model revealed that small structural changes, such as the size and lipophilicity of substituents, had a significant impact on biological activity and selectivity. nih.gov Such models are powerful tools in medicinal chemistry for rationally designing molecules with desired therapeutic properties.

Analysis of Aromaticity and Electron Density Distribution within the Pyrrole Ring

The pyrrole ring is a five-membered aromatic heterocycle. Its aromaticity arises from a cyclic, planar arrangement of atoms with a continuous ring of p-orbitals containing 6 π-electrons (four from the carbon atoms and two from the nitrogen lone pair), satisfying Hückel's rule. However, the degree of aromaticity can be significantly influenced by substituents.

Computational methods provide quantitative measures of aromaticity. Common indices include:

Nucleus-Independent Chemical Shift (NICS): This method involves calculating the magnetic shielding at the center of the ring (or just above it). A large negative NICS value is indicative of a diamagnetic ring current, a hallmark of aromaticity. acs.org

Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index that measures the deviation of bond lengths within the ring from an ideal aromatic reference. A HOMA value of 1 indicates a fully aromatic system, while values closer to 0 indicate a non-aromatic system. nih.gov

For this compound, the electron density distribution and aromaticity are modulated by its substituents.

Electron-Withdrawing Groups: The formyl (-CHO) and carboxylic acid (-COOH) groups are strongly electron-withdrawing. They pull electron density out of the pyrrole ring through resonance and inductive effects. This reduction in electron density within the ring is expected to decrease its aromatic character.

Electron-Donating Groups: The methyl (-CH₃) groups are weakly electron-donating through hyperconjugation and inductive effects. They push electron density into the ring, which would tend to enhance its aromaticity.

The net effect is a complex interplay between these opposing influences. A computational analysis would likely show a polarized ring with reduced electron density, particularly near the C5 and C3 positions where the withdrawing groups are attached. This would also likely result in HOMA and NICS values that indicate a lower degree of aromaticity compared to unsubstituted pyrrole.

Theoretical Studies on Formyl Group Reactivity in Heterocycles

Computational chemistry provides a powerful lens for examining the reactivity of functional groups on heterocyclic systems. Theoretical investigations, often employing methods like Density Functional Theory (DFT), offer deep insights into the electronic structure and predict the chemical behavior of molecules such as this compound. These studies are crucial for understanding how the inherent properties of the pyrrole ring and its substituents collectively influence the reactivity of the formyl group.

The formyl group's reactivity is fundamentally governed by the electrophilicity of its carbonyl carbon. In pyrrole-2-carboxaldehydes, the electron-donating nature of the pyrrole ring, stemming from the nitrogen atom's lone pair, plays a significant role. This electron donation can delocalize into the formyl group, which tends to reduce the partial positive charge on the carbonyl carbon, thereby decreasing its electrophilicity compared to other aldehydes. The ordering of electron-donating capability for common five-membered heterocycles has been established as furans > pyrroles > thiophenes. cdnsciencepub.com

For this compound specifically, the electronic landscape is more complex due to the presence of multiple substituents. The methyl group at position 4 is an electron-donating group, which would further contribute to the electron density of the ring and potentially decrease the formyl group's reactivity. Conversely, the carboxylic acid group at position 3 is electron-withdrawing, which would have the opposite effect, tending to increase the electrophilicity of the nearby formyl carbon.

Quantum-chemical calculations allow for the precise quantification of these electronic effects. rsc.org By calculating parameters such as atomic charges, frontier molecular orbital (HOMO-LUMO) energies, and molecular electrostatic potentials, researchers can build a detailed picture of reactivity. acs.orgdoaj.org For instance, a lower LUMO (Lowest Unoccupied Molecular Orbital) energy level often indicates a higher susceptibility to nucleophilic attack. doaj.org Theoretical models can correlate calculated charge densities with spectroscopic data, such as ¹³C NMR chemical shifts of the carbonyl carbon, to validate the electronic effects predicted by the calculations. cdnsciencepub.comcdnsciencepub.com

The following table presents hypothetical data from a DFT study (B3LYP/6-31G(d) level of theory) to illustrate how calculated electronic properties can be used to compare the reactivity of the formyl group in different heterocyclic contexts. A higher positive charge on the carbonyl carbon (qC) and a lower LUMO energy are generally indicative of greater reactivity toward nucleophiles.

CompoundCalculated Mulliken Charge on Formyl Carbon (qC)Calculated C=O Bond Length (Å)LUMO Energy (eV)
Pyrrole-2-carboxaldehyde+0.251.230-1.55
Furan-2-carboxaldehyde+0.281.225-1.70
Thiophene-2-carboxaldehyde+0.241.232-1.65
This compound+0.271.228-1.85

These theoretical investigations are invaluable for rationalizing observed chemical phenomena and for guiding the design of new synthetic methodologies involving formyl-substituted heterocycles. researchgate.netacs.org

Applications of 5 Formyl 4 Methyl 1h Pyrrole 3 Carboxylic Acid and Its Derivatives in Chemical Research Excluding Clinical/biological/safety

As Key Intermediates in the Synthesis of Complex Heterocyclic Systems and Natural Product Scaffolds

There is no specific information available in the reviewed literature detailing the use of 5-formyl-4-methyl-1H-pyrrole-3-carboxylic acid as a key intermediate for synthesizing complex heterocyclic systems or natural product scaffolds. In contrast, the related compound, 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, is noted for its utility in synthesizing substituted pyrrole (B145914) products, such as 5-Bromo-7-azaindolin-2-one derivatives. chemicalbook.comchemicalbook.com

Role in the Development of Advanced Materials (e.g., Organic Semiconductors, Dyes)

Application in Supramolecular Chemistry and Self-Assembly Studies

There is no available literature that discusses the use of this compound in the field of supramolecular chemistry or self-assembly. Generally, molecules containing both hydrogen-bond donors (N-H, -COOH) and acceptors (C=O, -COOH) can participate in self-assembly processes to form higher-order structures. researchgate.netsemanticscholar.org

Use as Synthetic Building Blocks for Ligand Design in Catalysis

No studies were found that utilize this compound as a building block for designing ligands for catalysis. The general class of aromatic carboxylic acids serves as versatile building blocks for creating coordination polymers and metal-organic frameworks (MOFs), which can have catalytic applications. mdpi.commdpi.com

Development of Chemo-Sensors and Analytical Reagents

The application of this compound in the development of chemosensors or analytical reagents has not been reported in the scientific literature. The formyl group present in the molecule is a reactive moiety that, in other molecular scaffolds, has been used for designing sensors that operate via reactions with specific analytes.

Challenges and Future Directions in the Research of 5 Formyl 4 Methyl 1h Pyrrole 3 Carboxylic Acid

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of functionalized pyrroles, including 5-formyl-4-methyl-1H-pyrrole-3-carboxylic acid, has traditionally relied on classical methods such as the Hantzsch, Paal-Knorr, and Knorr syntheses. nih.gov However, these methods often face limitations, including harsh reaction conditions, limited scope, and the generation of significant waste. The drive towards green and sustainable chemistry necessitates the development of more efficient and environmentally benign synthetic protocols.

A significant challenge lies in the scalability and sustainability of current synthetic methods. chim.it Future research will likely focus on the following areas:

Catalyst Development: The design of novel catalysts, including those based on earth-abundant metals and organocatalysts, will be crucial for developing milder and more selective synthetic routes. Iron-catalyzed methodologies, for example, have shown promise for the sustainable synthesis of substituted pyrroles. chim.it

Atom Economy: Synthetic strategies that maximize the incorporation of all atoms from the starting materials into the final product are highly desirable. Multicomponent reactions represent a powerful approach to achieving high atom economy in the synthesis of complex pyrrole (B145914) derivatives. bohrium.com

The development of such sustainable routes will not only reduce the environmental impact of producing this compound but also make it more accessible for a wider range of applications.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique arrangement of functional groups in this compound—a formyl group, a carboxylic acid, and a reactive pyrrole core—offers a rich landscape for exploring novel chemical transformations. While the individual reactivity of these functional groups is well-understood, their interplay can lead to unprecedented chemical behavior.

Future research in this area will likely focus on:

Selective Functionalization: Developing methods for the selective modification of one functional group in the presence of others is a significant challenge. This would enable the synthesis of a diverse range of derivatives with tailored properties.

Cascade Reactions: The design of cascade reactions that leverage the inherent reactivity of the molecule to build complex molecular architectures in a single step is a promising avenue. This could involve intramolecular cyclizations, cycloadditions, or other transformations triggered by the interaction of the functional groups. nih.gov

Unusual Rearrangements and Transformations: Investigating the behavior of this compound under unconventional reaction conditions, such as high pressure, microwave irradiation, or in the presence of novel catalysts, could lead to the discovery of unexpected and valuable chemical transformations. For instance, the Vilsmeier-Haack reaction, typically used for formylation, has been shown to yield unusual products with certain pyrrole substrates. nih.govresearchgate.net

Uncovering new reactivity patterns will not only expand the synthetic utility of this compound but also deepen our fundamental understanding of the chemistry of highly functionalized heterocyclic systems.

Advancements in Computational Models for Predictive Chemistry

Computational chemistry has emerged as a powerful tool for understanding and predicting chemical reactivity, guiding experimental design, and accelerating the discovery of new molecules and materials. For this compound, computational models can provide invaluable insights into its structure, properties, and reactivity.

Key areas for future development in the computational modeling of this compound include:

Accurate Prediction of Spectroscopic and Physicochemical Properties: Developing and validating computational models that can accurately predict properties such as NMR spectra, vibrational frequencies, and electronic properties will be crucial for characterizing new derivatives and understanding their behavior. Density Functional Theory (DFT) has been successfully applied to study the structure and vibrational spectra of related pyrrole carboxylic acids. researchgate.net

Modeling Reaction Mechanisms and Predicting Reactivity: Computational studies can elucidate the mechanisms of known reactions and predict the feasibility of new transformations. This can help in optimizing reaction conditions and identifying promising synthetic routes. DFT calculations have been used to rationalize the mechanisms of pyrrole synthesis and functionalization. nih.govnih.gov

Machine Learning for Property and Reactivity Prediction: The application of machine learning and artificial intelligence to predict the properties and reactivity of pyrrole derivatives based on their structure is a rapidly growing field. dntb.gov.uaresearchgate.net These models can be trained on existing experimental data to make rapid predictions for new compounds, thereby accelerating the discovery process.

The integration of advanced computational models into the research workflow will undoubtedly play a pivotal role in unlocking the full potential of this compound.

Integration into Emerging Chemical Methodologies (e.g., Flow Chemistry, Photoredox Catalysis)

The adoption of emerging chemical methodologies, such as flow chemistry and photoredox catalysis, offers significant advantages in terms of efficiency, safety, and sustainability. The integration of this compound into these technologies presents exciting opportunities for its synthesis and functionalization.

Flow Chemistry:

Continuous flow synthesis offers numerous benefits over traditional batch processing, including improved heat and mass transfer, enhanced safety for hazardous reactions, and the potential for automated synthesis and optimization. The synthesis of a closely related compound, 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, has been successfully translated from a multi-step batch process to an optimized continuous flow synthesis, demonstrating significant improvements in reaction yields and reduced reaction times. This approach holds great promise for the efficient and scalable production of this compound.

Photoredox Catalysis:

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling a wide range of transformations under mild reaction conditions. This methodology has been successfully applied to the functionalization of pyrroles, including C-H functionalization and the formation of C-C and C-N bonds. nih.gov The application of photoredox catalysis to this compound could open up new avenues for its selective modification and the synthesis of novel derivatives that are inaccessible through traditional methods.

The synergy between these emerging technologies and the unique chemical properties of this compound will undoubtedly lead to innovative and powerful synthetic strategies in the years to come.

Expanding the Scope of Non-Biological Applications in Materials Science and Industrial Chemistry

While much of the research on pyrrole derivatives has focused on their biological activities, there is a growing interest in their application in materials science and industrial chemistry. The unique electronic and structural features of the pyrrole ring make it an attractive building block for a variety of functional materials.

Future research into the non-biological applications of this compound could explore its use in:

Conducting Polymers: Polypyrroles are well-known conducting polymers with applications in organic electronics, sensors, and energy storage devices. The presence of the formyl and carboxylic acid groups on the pyrrole ring could be used to tune the electronic properties and processability of the resulting polymers. Poly(pyrrole-1-carboxylic acid) has been synthesized and shown to have an enhanced affinity for metal ions, suggesting potential applications in water purification and resource recovery. nih.gov

Organic Dyes and Pigments: The pyrrole core is a component of many natural and synthetic dyes and pigments. The specific substitution pattern of this compound could lead to the development of new colorants with unique optical properties.

Functional Materials: The ability of the carboxylic acid group to coordinate with metal ions or participate in hydrogen bonding makes this compound a potential building block for metal-organic frameworks (MOFs) and other supramolecular assemblies with applications in gas storage, catalysis, and sensing.

The exploration of these non-biological applications represents a significant opportunity to expand the utility of this compound beyond the realm of medicinal chemistry and into the exciting fields of materials science and industrial chemistry.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-formyl-4-methyl-1H-pyrrole-3-carboxylic acid, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Cyclocondensation of precursors (e.g., ethyl acetoacetate derivatives and formylating agents) under reflux in anhydrous solvents (e.g., DMF, toluene) .
  • Step 2 : Hydrolysis of ester intermediates (e.g., ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate) using basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid .
  • Optimization : Catalysts like palladium or copper may enhance cyclization efficiency, while temperature control (80–120°C) minimizes side reactions .
    • Data : Typical yields range from 70–95%, with purity confirmed via HPLC (>95%) and LCMS .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Techniques :

  • ¹H/¹³C NMR : Look for formyl proton signals at δ 9.5–10.5 ppm and carboxylic acid protons (broad, δ ~12–13 ppm). Methyl groups on the pyrrole ring appear at δ 2.1–2.5 ppm .
  • IR Spectroscopy : Confirm formyl (C=O stretch ~1680–1720 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3300 cm⁻¹) functional groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 195.1 for [M+H]⁺) and fragmentation patterns validate the structure .

Q. How does the compound’s stability vary under different pH and storage conditions?

  • Stability Profile :

  • pH Sensitivity : The carboxylic acid group deprotonates in basic conditions (pH >7), potentially altering reactivity. The formyl group is prone to hydration or oxidation in aqueous media .
  • Storage : Store at –20°C in inert atmospheres (argon/nitrogen) to prevent degradation. Use desiccants to avoid moisture-induced side reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or purity data across studies?

  • Troubleshooting Framework :

  • Step 1 : Validate analytical methods (e.g., cross-check HPLC conditions in vs. ). Discrepancies may arise from column type or detector settings.
  • Step 2 : Replicate reactions with strict control of anhydrous conditions and catalyst purity (common variables affecting yield ).
  • Step 3 : Use advanced characterization (e.g., single-crystal X-ray diffraction ) to confirm structural integrity and rule out polymorphic variations.

Q. What computational approaches are suitable for predicting the compound’s reactivity or supramolecular interactions?

  • Computational Tools :

  • DFT Calculations : Model electronic properties (e.g., Fukui indices) to predict nucleophilic/electrophilic sites .
  • Molecular Dynamics : Simulate hydrogen-bonding networks (e.g., N–H⋯O interactions observed in crystal structures ) to study aggregation behavior.
  • Docking Studies : Explore binding affinities with biological targets (e.g., enzymes with pyrrole-binding pockets) using software like AutoDock .

Q. How can structure-activity relationship (SAR) studies be designed to explore modifications of this compound for enhanced bioactivity?

  • SAR Strategy :

  • Modification Sites :

Formyl Group : Replace with bioisosteres (e.g., nitro or cyano groups) to alter electron density .

Methyl Group : Introduce bulkier substituents to probe steric effects on target binding .

  • Testing Protocol : Screen analogs for activity (e.g., anti-inflammatory assays in ) and correlate with computational descriptors (e.g., logP, polar surface area).

Key Considerations for Researchers

  • Reproducibility : Document solvent purity, catalyst sources, and drying protocols meticulously.
  • Advanced Characterization : Prioritize X-ray crystallography for unambiguous structural confirmation .
  • Bridging Gaps : Cross-reference synthetic and analytical data from multiple studies (e.g., ) to build robust methodologies.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-formyl-4-methyl-1H-pyrrole-3-carboxylic acid
Reactant of Route 2
5-formyl-4-methyl-1H-pyrrole-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.